Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid
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Overview
Description
Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoxalines typically involves the intramolecular cyclization of functionalized pyrroles or quinoxalines. One common method includes the cyclization of N-(2-aminophenyl)pyrroles with one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system . Another approach involves the use of visible light-induced intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles in the presence of carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]quinoxalines often involve multicomponent reactions that allow for the simultaneous formation of both pyrrole and quinoxaline rings. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]quinoxaline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human protein kinase CK2 and AKT kinase, which are involved in various cellular processes . The compound’s ability to inhibit these kinases is attributed to its binding to the active sites of the enzymes, thereby blocking their activity .
Comparison with Similar Compounds
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
Properties
Molecular Formula |
C12H8N2O2 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
pyrrolo[1,2-a]quinoxaline-8-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H,(H,15,16) |
InChI Key |
IXAAHCWKYWQKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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